

Protocol for the Extraction and Purification of Procyanidin B6 from Grape Seeds

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Compound of Interest

Compound Name: *Procyanidin B6*

Cat. No.: *B153740*

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Application Note: This document provides a comprehensive protocol for the extraction, purification, and characterization of **Procyanidin B6**, a B-type proanthocyanidin dimer, from grape seeds (*Vitis vinifera*). **Procyanidin B6** is of significant interest to researchers in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant and potential health-promoting properties.^{[1][2][3][4]} This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Grape seeds, a major byproduct of the winemaking industry, are a rich source of polyphenolic compounds, particularly proanthocyanidins (PAs).^{[1][2]} PAs are oligomers and polymers of flavan-3-ol units, such as (+)-catechin and (-)-epicatechin. **Procyanidin B6** is a dimer consisting of two (+)-catechin units linked by a $4\alpha \rightarrow 6$ bond.^{[5][6]} The extraction and purification of specific procyanidins like B6 are crucial for investigating their biological activities and potential therapeutic applications, which include antioxidant, anti-inflammatory, and anticancer effects.^{[3][4][7]} This protocol outlines a robust method for the isolation of **Procyanidin B6** from grape seeds.

Materials and Reagents

- Grape seeds (dried)
- n-Hexane

- Ethanol (70% v/v)
- Acetone (70% v/v)
- Methanol
- Ethyl acetate
- Distilled water
- Sephadex LH-20 resin
- AB-8 macroporous resin
- C18 solid-phase extraction (SPE) cartridges
- Rotary evaporator
- Freeze dryer (Lyophilizer)
- Ultrasonic bath
- Chromatography columns
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Standard of **Procyanidin B6**

Experimental Protocols

Pre-treatment of Grape Seeds

- Grinding: Grind the dried grape seeds into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.

- Defatting: Soak the grape seed powder in n-hexane at a solid-to-liquid ratio of 1:3 (g:mL) for 48 hours at room temperature (25°C) with occasional stirring.[3][4] This step removes lipids that can interfere with the extraction of polyphenols.
- Filtration and Drying: Filter the mixture to separate the defatted grape seed powder from the n-hexane. Allow the powder to air-dry completely in a fume hood to remove any residual solvent.

Extraction of Crude Proanthocyanidins

This protocol presents two effective methods for the extraction of crude proanthocyanidins.

Method A: Ethanol Extraction

- Extraction: Mix the defatted grape seed powder with 70% (v/v) aqueous ethanol at a solid-to-liquid ratio of 1:20 (g:mL).[3][4]
- Ultrasonication: Place the mixture in an ultrasonic bath at a power of 80 W and a temperature of 38°C for 25 minutes to enhance extraction efficiency.[3][4]
- Filtration: Separate the extract from the solid residue by filtration.
- Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C to remove the ethanol.[1]
- Lyophilization: Freeze-dry the resulting aqueous solution to obtain a crude proanthocyanidin extract as a powder.[1][3][4]

Method B: Acetone Extraction

- Extraction: Macerate the defatted grape seed powder in 70% (v/v) aqueous acetone for 12 hours at room temperature with continuous agitation.[1]
- Filtration and Concentration: Follow steps 3-5 from Method A to obtain the crude proanthocyanidin extract.

Purification of Procyanoindin B6

A multi-step chromatographic approach is recommended for the purification of **Procyanidin B6** from the crude extract.

- Macroporous Resin Chromatography (Initial Fractionation):
 - Dissolve the crude extract in distilled water.
 - Load the solution onto a column packed with AB-8 macroporous resin.[\[3\]](#)[\[4\]](#)
 - Wash the column with 5 bed volumes (BV) of distilled water to remove sugars and other polar impurities.[\[4\]](#)
 - Elute the proanthocyanidins with approximately 4.5 BV of 60% (v/v) aqueous acetone.[\[4\]](#)
 - Concentrate the eluate using a rotary evaporator and then lyophilize.
- Sephadex LH-20 Chromatography (Size-Exclusion):
 - Dissolve the partially purified extract from the previous step in a small volume of methanol.
 - Apply the sample to a Sephadex LH-20 column equilibrated with methanol.[\[1\]](#)
 - Elute the column with methanol to separate the proanthocyanidins based on their molecular size. Collect fractions and monitor using HPLC to identify fractions rich in dimeric procyanidins.
- Preparative High-Performance Liquid Chromatography (Prep-HPLC):
 - Pool the fractions containing dimeric procyanidins.
 - Further purify the pooled fractions using a preparative reversed-phase HPLC system (e.g., C18 column).
 - Use a gradient elution system with mobile phases such as water with 0.1% acetic acid (A) and methanol with 0.1% acetic acid (B).
 - Collect the peak corresponding to **Procyanidin B6** based on the retention time of a standard.

Identification and Characterization

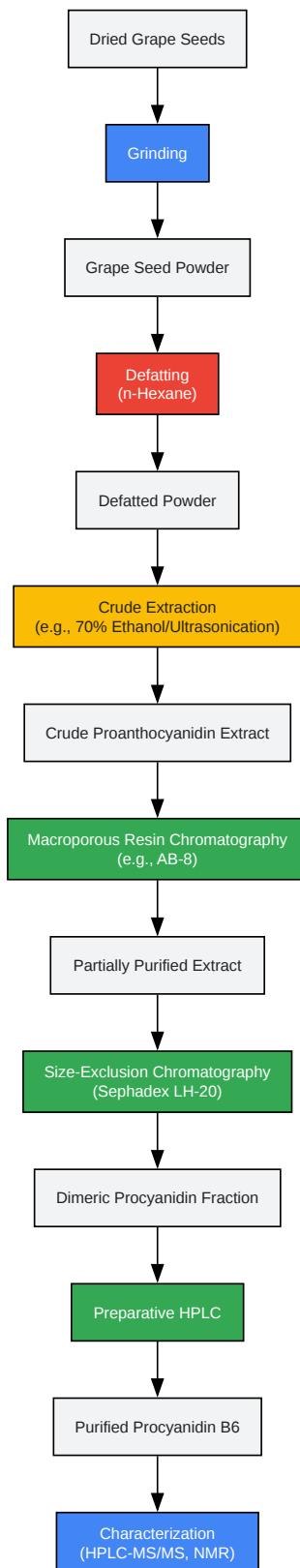
The purified compound should be characterized to confirm its identity as **Procyanidin B6**.

- HPLC-MS/MS: Confirm the molecular weight (578.5 g/mol for **Procyanidin B6**) and fragmentation pattern.[5][8]
- NMR Spectroscopy: Use ¹H NMR, ¹³C NMR, and 2D NMR techniques to elucidate the structure and confirm the stereochemistry of the interflavan linkage.[8]

Quantitative Data Summary

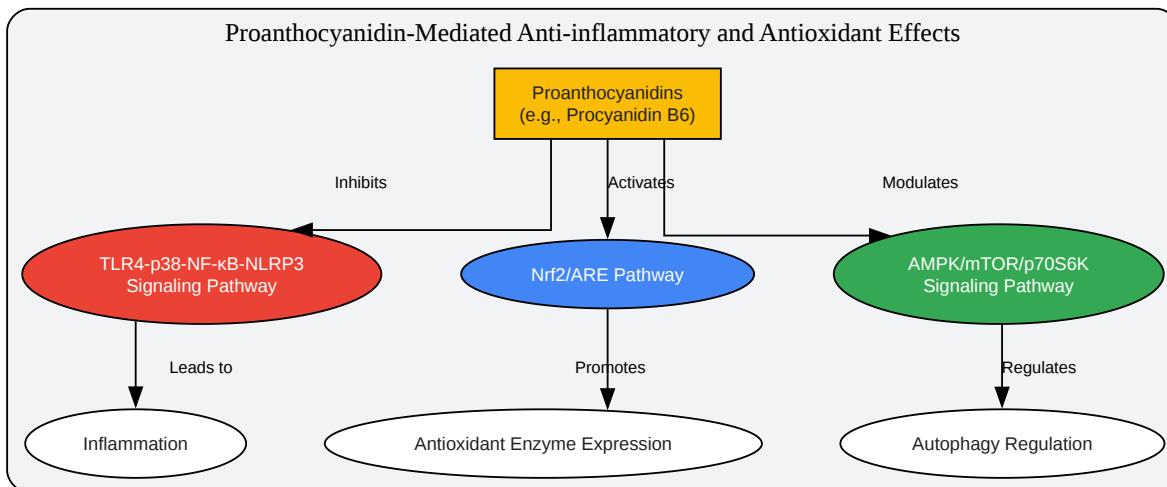
Parameter	Value	Reference
Pre-treatment		
Defatting Solvent	n-Hexane	[3] [4]
Solid-to-Liquid Ratio (Defatting)	1:3 (g:mL)	[3] [4]
Defatting Duration	48 hours	[3] [4]
Defatting Temperature	25°C	[3] [4]
Extraction (Ethanol Method)		
Solvent	70% Ethanol	[3] [4]
Solid-to-Liquid Ratio	1:20 (g:mL)	[3] [4]
Ultrasonic Power	80 W	[3] [4]
Extraction Temperature	38°C	[3] [4]
Extraction Time	25.3 min	[4]
Extraction (Acetone Method)		
Solvent	70% Acetone	[1]
Extraction Duration	12 hours	[1]
Extraction Temperature	Room Temperature	[1]
Purification (AB-8 Resin)		
Loading Concentration	25 mg/mL	[4]
Wash Solvent	Distilled Water (5 BV)	[4]
Elution Solvent	~60% Acetone (4.3-4.6 BV)	[4]
Purification (Sephadex LH-20)		
Elution Solvent	Methanol	[1]

Visualizations



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Caption: Experimental workflow for **Procyanoindin B6** extraction.



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Caption: Potential signaling pathways modulated by proanthocyanidins.

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